molecular formula C19H15N3O4 B2979112 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207020-43-6

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2979112
CAS RN: 1207020-43-6
M. Wt: 349.346
InChI Key: OAYKYUBXEROVKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally or predicted using specialized software.

Scientific Research Applications

Antiviral Activity

A study described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).

Antioxidant Properties

Research on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted moderate to significant radical scavenging activity, indicating their potential as templates for developing potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Anti-Tubercular Applications

A study on the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising anti-tubercular activity against Mycobacterium tuberculosis, along with a non-cytotoxic nature against human cancer cell lines, suggesting their potential in anti-tubercular therapy (Nimbalkar et al., 2018).

Antimicrobial Activity

New benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Padalkar et al., 2014).

properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYKYUBXEROVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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